2'-(aminomethyl)-biphenyl-2-carboxylic acid
Overview
Description
2’-Aminomethylbiphenyl-2-carboxylic acid is an organic compound characterized by the presence of both an amine group and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Aminomethylbiphenyl-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the preparation of carboxylic acids through the oxidation of primary alcohols and aldehydes, the oxidative cleavage of alkenes, or the hydrolysis of nitriles . These reactions typically require specific reagents and conditions, such as the use of oxidizing agents or acidic or basic hydrolysis conditions.
Industrial Production Methods
Industrial production of 2’-Aminomethylbiphenyl-2-carboxylic acid may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Aminomethylbiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Amidation: The coupling of an amine with a carboxylic acid to form an amide bond.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution: The amine and carboxylic acid groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, amidation reactions yield amides, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
2’-Aminomethylbiphenyl-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of polymers, nanomaterials, and surface modifiers.
Mechanism of Action
The mechanism of action of 2’-Aminomethylbiphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity, and influencing biological processes . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2’-Aminomethylbiphenyl-2-carboxylic acid can be compared with other carboxylic acids and amine-containing compounds:
Similar Compounds: Examples include 2-aminobenzoic acid, 4-aminobenzoic acid, and biphenyl-2-carboxylic acid.
Uniqueness: The presence of both an amine and a carboxylic acid group on a biphenyl structure makes it unique, providing distinct chemical properties and reactivity compared to other similar compounds.
Conclusion
2’-Aminomethylbiphenyl-2-carboxylic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
2-[2-(aminomethyl)phenyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8H,9,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUFFJSTKHPCBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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